Azane;ruthenium(3+);trichloride;hydrate;dihydrochloride
Description
Role in Csp³-H Bond Functionalization and Oxidation Reactions
Ruthenium(III) chloride hydrate serves as a robust precursor for Csp³-H bond activation, enabling direct functionalization of inert hydrocarbons. A seminal study demonstrated its utility in β-C(sp³)–H functionalization of piperazine derivatives, where RuCl₃ catalyzed the synthesis of piperazine-fused indoles via a dehydrogenation-enamine formation-aromatization cascade. The reaction proceeds through initial Ru-mediated dehydrogenation of the piperazine ring, generating a transient enamine intermediate that undergoes intramolecular nucleophilic addition to an aldehyde group, followed by aromatization.
In hydroarylation reactions, RuCl₃ facilitates C-H activation of aromatic ketones and olefins under mild conditions (dioxane, 80°C). This system exhibits broad functional group tolerance, achieving high yields without requiring specialized ligands. For example, the coupling of acetophenone derivatives with styrenes proceeds via Ru-induced C-H cleavage at the ketone’s α-position, followed by olefin insertion. Comparative studies reveal that RuCl₃ outperforms other Ru precursors in these transformations due to its balanced Lewis acidity and redox activity.
Oxidative Csp³-H functionalization is another hallmark. Using tert-butyl hydroperoxide (TBHP) as an oxidant, RuCl₃ hydrate catalyzes the oxidation of linear alkanes to ketones with remarkable selectivity. Cyclohexane, for instance, is converted to cyclohexanone with >80% yield under ambient conditions. Mechanistic probes indicate the involvement of high-valent Ru-oxo intermediates, such as cis-[RuVI(6,6’-Cl₂bpy)₂O₂]²⁺, which abstract hydrogen atoms from alkanes to form alkyl radicals that subsequently combine with oxygen-derived species.
Mechanistic Insights into Cycloalkane Ketonization Pathways
The ketonization of cycloalkanes by RuCl₃ hydrate involves a solvent-dependent activation mechanism. In aqueous systems, RuCl₃ exists not as metallic nanoparticles but as an oxygen-bridged diruthenium complex, [Ru(OH)ₓCl₃₋ₓ]₂(μ-O), with Ru-O and Ru-Cl bonds confirmed by EXAFS. This complex activates Csp³-H bonds via a concerted metalation-deprotonation (CMD) pathway, where the μ-oxo bridge facilitates hydrogen abstraction from cycloalkanes. Stereochemical studies on cis-decalin oxidation reveal high stereoretention, with cis-decalinol forming exclusively, supporting a non-radical, oxygen-insertion mechanism.
Contrastingly, in organic solvents like acetonitrile, RuCl₃ generates chlorinated intermediates that promote radical chain mechanisms. Electron paramagnetic resonance (EPR) studies detect stable Ru(II)-alkyl species during cyclohexane oxidation, suggesting a hybrid radical-polar mechanism. The selectivity toward ketones over alcohols or epoxides is attributed to the rapid re-oxidation of Ru(II) to Ru(III) by TBHP, preventing over-oxidation.
Comparative Analysis of RuCl₃ Hydrate vs. Anhydrous Forms in Cross-Coupling Reactions
The hydration state of RuCl₃ significantly influences its catalytic performance. Hydrated RuCl₃·3H₂O demonstrates superior solubility in polar aprotic solvents, enabling efficient electron transfer in cross-couplings. For instance, in Suzuki-Miyaura couplings, the hydrate form achieves 92% yield in aqueous ethanol, whereas anhydrous RuCl₃ yields only 68% under identical conditions. This disparity arises from the hydrated complex’s ability to generate active [Ru(H₂O)₅Cl]²⁺ species, which facilitate oxidative addition to aryl halides.
Anhydrous RuCl₃, however, excels in non-polar media. In Heck reactions using toluene, the anhydrous form promotes aryl-olefin couplings at 120°C with 85% yield, compared to 60% for the hydrate. Thermogravimetric analysis (TGA) reveals that hydrated RuCl₃ releases water above 70°C, forming amorphous RuO₂ domains that deactivate the catalyst. Thus, the choice between hydrate and anhydrous forms depends on reaction temperature and solvent polarity.
| Parameter | RuCl₃ Hydrate | Anhydrous RuCl₃ |
|---|---|---|
| Solubility in H₂O | High (>500 mg/mL) | Low (<50 mg/mL) |
| Optimal Solvent | Aqueous ethanol | Toluene |
| Thermal Stability | Dehydrates >70°C | Stable to 150°C |
| Cross-Coupling Yield* | 92% (Suzuki) | 85% (Heck) |
*Reaction conditions: 1 mmol substrate, 5 mol% catalyst, 12 h.
Solvent-Mediated Activation Pathways in Aqueous Catalytic Systems
In aqueous environments, RuCl₃ hydrate undergoes hydrolysis to form [Ru(H₂O)₅Cl]²⁺, which dimerizes via oxo-bridging to yield [Ru₂(μ-O)Cl₆(H₂O)₄]²⁻. This dinuclear species is the active catalyst in oxidation reactions, as evidenced by kinetic isotope effects (KIE = 4.2) and pH-dependent activity profiles. At pH 1–2, the complex maintains its structure, enabling efficient cyclohexane oxidation (TOF = 120 h⁻¹), while above pH 3, precipitation of RuO₂·nH₂O occurs, halting catalysis.
The solvent’s dielectric constant also modulates redox potentials. In water (ε = 80), the RuIII/RuIV couple shifts to +0.95 V vs. SHE, enhancing oxidative capacity compared to acetonitrile (ε = 37, +0.78 V). This explains the superior performance of aqueous RuCl₃ in alcohol oxidations, where primary alcohols are converted to aldehydes with <5% over-oxidation to carboxylic acids.
Properties
CAS No. |
25461-53-4 |
|---|---|
Molecular Formula |
Cl5H10N2ORu |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
azane;ruthenium(3+);trichloride;hydrate;dihydrochloride |
InChI |
InChI=1S/5ClH.2H3N.H2O.Ru/h5*1H;2*1H3;1H2;/q;;;;;;;;+3/p-3 |
InChI Key |
HUTUFXVJEDIPSX-UHFFFAOYSA-K |
Canonical SMILES |
N.N.O.Cl.Cl.[Cl-].[Cl-].[Cl-].[Ru+3] |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Azane;ruthenium(3+);trichloride;hydrate;dihydrochloride
Preparation via Oxidation of Ruthenium Metal with Chlorine and Hydrochloric Acid
One classical method involves the oxidation of ruthenium metal powder using chlorine gas in the presence of hydrochloric acid, followed by controlled reaction and purification steps.
Process Summary:
- Ruthenium powder is placed in a reactor.
- Chlorine bleach liquor (chlorine dissolved in water) is added.
- The mixture is heated to temperatures ranging from 50°C to 80°C.
- Hydrochloric acid (HCl) and sulfuric acid (H2SO4) are added incrementally to control the oxidation state and facilitate the formation of ruthenium tetroxide (RuO4) gas.
- The RuO4 gas is absorbed and reduced back into ruthenium(III) chloride in solution.
- The process involves repeated cycles of adding acids and chlorine bleach to ensure complete conversion.
- The reaction mixture is maintained under vacuum to remove gaseous byproducts.
- The final solution is purified by removal of dissolved RuO4 gas and byproducts to yield ruthenium(III) chloride with high yield (up to 95.8%).
Key Reaction Steps (Simplified):
$$
\text{Ru (metal)} + \text{Cl}2 + \text{HCl} \rightarrow \text{RuCl}3 \cdot x\text{H}_2\text{O} + \text{byproducts}
$$
This method is detailed in Chinese patent CN101462778A, which describes two embodiments differing in acid concentration and temperature control, both yielding high purity ruthenium(III) chloride.
| Parameter | Embodiment 1 | Embodiment 2 |
|---|---|---|
| Ruthenium powder (g) | 10 | 8 |
| Hydrochloric acid normality | 5N | 6N |
| Sodium hydroxide (%) | 10% | 15% |
| Temperature (°C) | 50 (initial), 70 (final) | 60 (initial), 80 (final) |
| Reaction time | 2 hours (final step) | 2 hours (final step) |
| Yield | 95.8% | Similar high yield |
Preparation via Thermal Decomposition and Subsequent Treatment of Ammonium Hexachlororuthenate(IV)
Another well-established approach involves the thermal decomposition of ammonium hexachlororuthenate(IV), followed by chemical treatment to obtain ruthenium(III) chloride.
Process Summary:
- Ammonium hexachlororuthenate(IV) is thermally decomposed to yield ruthenium metal or oxides.
- The resulting solid is treated with a mixture of sodium hydroxide (NaOH) and sodium hypochlorite (NaOCl) to form sodium ruthenate species.
- Sodium ruthenate is then reduced to ruthenium dioxide (RuO2), which is filtered and washed.
- RuO2 is treated with hydrochloric acid to produce a raw ruthenium(III) chloride solution.
- This solution undergoes purification steps including oxidation to ruthenium(IV) oxide, distillation, and reduction back to ruthenium(III) chloride.
Limitations:
- The purification process is complex, involving multiple oxidation, distillation, and reduction steps.
- Requires sophisticated distillation equipment and generates chemical waste.
- Time-consuming and results in some loss of ruthenium(III) chloride.
This method is described in European patent EP2998275A1, which also proposes improvements to simplify purification by optimizing pH adjustment and concentration steps.
Improved Purification and Crystallization Process
The European patent EP2998275A1 further details a process for purification and crystallization of ruthenium(III) chloride that enhances yield and purity:
Key Steps:
- Provide an aqueous hydrochloric acid solution (30–37 wt% HCl).
- Add ruthenium salt(s) of the formula (X)y[RuCl6]^2- or ^3-, where X is a monovalent, divalent, or trivalent cation.
- Heat the mixture to 70–110°C.
- Concentrate the mixture by at least 15% weight reduction via rotary evaporation or distillation.
- Adjust the pH to between 0 and 1.5.
- Within 30 minutes to 2 hours, crystallize ruthenium(III) chloride by further concentration/evaporation.
Advantages:
- Avoids multiple oxidation and reduction steps.
- Uses controlled pH and concentration to precipitate pure ruthenium(III) chloride.
- Can be carried out with aqueous hydrochloric acid solutions containing minor amounts of water-miscible organic solvents if needed.
- Provides a more efficient and less wasteful process.
| Step | Description | Conditions/Notes |
|---|---|---|
| Acid solution | Aqueous HCl (30–37 wt%) | Deionized or tap water solvent |
| Ruthenium salt | (X)y[RuCl6]^2- or ^3- salts | X = NH4+, Na+, K+, Cu+ etc. |
| Heating | 70–110°C | Ensures dissolution and reaction |
| Concentration | ≥15 wt% weight reduction | Rotary evaporation or distillation |
| pH adjustment | 0 to 1.5 | Critical for crystallization |
| Crystallization | Evaporation to precipitate RuCl3 hydrate crystals | Within 2 hours after pH adjustment |
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages | Yield (%) | Purity Level |
|---|---|---|---|---|
| Oxidation of Ru metal with Cl2 and HCl | Simple, high yield, scalable | Requires handling of chlorine gas and RuO4 gas | ~95.8 | High |
| Thermal decomposition + chemical treatment | Established, uses ammonium salts | Complex purification, multi-step, time-consuming | Variable | Moderate to high |
| Improved purification via pH and concentration | Efficient, less waste, avoids complex steps | Requires precise pH control and equipment | High (not specified) | High |
Research Findings and Notes
- The oxidation method using chlorine bleach and hydrochloric acid is effective for direct synthesis of ruthenium(III) chloride hydrate with high yield and purity.
- The thermal decomposition method is traditional but involves multiple chemical transformations and purification steps, increasing complexity and potential loss.
- The improved purification process focusing on pH adjustment and controlled crystallization offers a more streamlined approach with potential for industrial application.
- Choice of cation X in ruthenium salts affects solubility and crystallization behavior, with ammonium and sodium salts being preferred for purity and handling ease.
- Temperature control is critical in all methods to avoid decomposition or loss of ruthenium species.
Chemical Reactions Analysis
Oxidation and Reduction Reactions
Ruthenium(III) chloride hydrate acts as both an oxidizing agent and a participant in redox processes.
Coordination Chemistry
The compound undergoes ligand substitution to form various ruthenium complexes:
Analytical and Synthetic Reactions
Stability and Decomposition
| Condition | Observation | Products | Implications |
|---|---|---|---|
| Hot Water | Decomposes | Undetermined products | Limited aqueous stability |
| High-Temperature | Vapors decompose into Ru and Cl₂ | Elemental Ru and Cl₂ | Thermal instability |
Key Reaction Mechanisms
-
Oxidation Catalysis : The Ru³⁺ center facilitates electron transfer, enabling alcohol-to-aldehyde conversions .
-
Ligand Exchange : The hydrated Ru³⁺ ion undergoes substitution with stronger-field ligands (e.g., bipyridine), forming kinetically inert complexes .
-
Redox Flexibility : Ruthenium’s ability to exist in multiple oxidation states (+2, +3, +4) allows it to act as both an oxidizer and a reducible species .
Scientific Research Applications
Catalysis in Organic Reactions
Ruthenium(III) chloride trihydrate has been extensively studied for its catalytic properties in organic synthesis. It serves as a catalyst for oxidation reactions, particularly the oxidation of cycloalkanes using tert-butylhydroperoxide as an oxidant.
- Case Study: Oxidation of Cycloalkanes
- Objective: To evaluate the catalytic performance of ruthenium(III) chloride in the oxidation of various cyclic alkanes.
- Methodology: The catalyst was used in aqueous solutions under mild conditions.
- Results:
- Cyclohexane: 97% conversion with 90% selectivity.
- Cyclopentane: 46% conversion with 89% selectivity.
- Cycloheptane: 61% conversion with 100% selectivity.
| Cycloalkane | Conversion (%) | Selectivity (%) |
|---|---|---|
| Cyclohexane | 97 | 90 |
| Cyclopentane | 46 | 89 |
| Cycloheptane | 61 | 100 |
Synthesis of Ruthenium Complexes
Ruthenium(III) chloride can form complexes with various ligands, enhancing its catalytic activity and selectivity in reactions such as C-H bond functionalization.
- Case Study: Synthesis of Ruthenium Complexes
Nanomaterials Synthesis
Ruthenium(III) chloride trihydrate is utilized in the synthesis of nanoparticles which have applications in electronics and catalysis.
- Case Study: Synthesis of Ruthenium Nanoparticles
- Methodology: Ruthenium(III) chloride was reduced to form nanoparticles using chemical reduction methods.
- Results: The nanoparticles showed potential for use in catalysis due to their high surface area and reactivity.
Environmental Applications
Ruthenium(III) chloride has been explored for its potential use in environmental remediation processes, particularly in the degradation of pollutants.
- Case Study: Catalytic Degradation of Pollutants
- Objective: To assess the effectiveness of ruthenium(III) chloride as a catalyst for degrading organic pollutants.
- Results: Demonstrated efficacy in breaking down complex organic molecules under mild conditions.
Mechanism of Action
The mechanism of action of ruthenium(III) chloride hydrate involves its ability to act as a catalyst in various chemical reactions. It can coordinate with different ligands and substrates, facilitating the formation and breaking of chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the ligands and substrates used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Compositional Similarities
The compound belongs to a broader class of transition metal trichloride hydrates , which share structural motifs involving a metal center, chloride ligands, and hydration. Below is a comparative analysis with analogous complexes:
Reactivity and Catalytic Performance
- Hydrogenation Activity :
RuCl₃·xH₂O demonstrates superior activity in transfer hydrogenation compared to FeCl₃·6H₂O and IrCl₃·xH₂O due to its accessible Ru(III)/Ru(II) redox couple . - Aryl Methane Synthesis :
In the formation of triaryl methanes, RuCl₃·xH₂O yields 33%, outperforming OsCl₃·xH₂O (25%) but underperforming anhydrous FeCl₃ (42%) . - Hydration Stability :
RuCl₃·xH₂O is less hygroscopic than YbCl₃·xH₂O, making it easier to handle in air-sensitive reactions .
Physicochemical Properties
| Property | RuCl₃·xH₂O | RhCl₃·xH₂O | FeCl₃·6H₂O |
|---|---|---|---|
| Melting Point (°C) | 100 (dec.) | 100 (dec.) | 37 (dec.) |
| Solubility in H₂O | High | Moderate | High |
| Hygroscopicity | High | Moderate | Low |
| Redox Potential (V vs. SHE) | +0.45 (Ru³⁺/Ru²⁺) | +0.60 (Rh³⁺/Rh²⁺) | +0.77 (Fe³⁺/Fe²⁺) |
Data sourced from experimental studies .
Limitations
Biological Activity
Azane; ruthenium(3+); trichloride; hydrate; dihydrochloride, commonly referred to as ruthenium(III) chloride hydrate, is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer therapy. This article delves into the biological activity of this compound, highlighting key research findings, case studies, and relevant data.
Overview of Ruthenium(III) Compounds
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O) is a dark brown to black crystalline compound that serves as a precursor in various applications, including catalysis and materials science. Its unique oxidation states allow for interactions with biological molecules, which may contribute to its therapeutic effects, particularly in anticancer applications .
Anticancer Properties
Research indicates that ruthenium(III) complexes exhibit significant anticancer properties. The mechanism of action often involves the induction of apoptosis (programmed cell death) in cancer cells. Studies have shown that these compounds can selectively target tumor cells while exhibiting lower toxicity to normal cells .
- Apoptosis Induction : Ruthenium complexes can trigger apoptotic pathways in cancer cells, leading to cell death.
- Redox Cycling : The ability of ruthenium to undergo redox reactions allows it to interact with cellular components, potentially disrupting cancer cell metabolism.
- Nanocarrier Systems : Recent advancements involve incorporating ruthenium complexes into nanocarrier systems to enhance bioavailability and target delivery to tumor sites .
Study 1: Anticancer Activity in Cell Lines
A study evaluating the antiproliferative effects of ruthenium(III) complexes on various cancer cell lines demonstrated significant cytotoxicity against breast (MCF7) and colon (HCT-116) cancer cells. The results indicated that these complexes could inhibit cell growth effectively compared to traditional chemotherapeutics .
Study 2: Mechanistic Insights
Another investigation focused on the interaction between ruthenium complexes and proteins within cancer cells. Using Raman microscopy, researchers elucidated a two-step reduction-release mechanism for ruthenium from protein complexes, suggesting that the release of active species is pH-dependent and occurs preferentially in acidic tumor environments .
Comparison of Biological Activities
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Ruthenium(III) Chloride Hydrate | MCF7 | 15 | Apoptosis induction |
| Ruthenium(III) Chloride Hydrate | HCT-116 | 20 | Redox cycling |
| Platinum-based drugs | MCF7 | 10 | DNA cross-linking |
Research Findings
- Bioavailability Enhancement : Studies have shown that incorporating ruthenium complexes into functionalized nucleolipid scaffolds can significantly improve their delivery and efficacy in vivo .
- Selective Targeting : The unique properties of ruthenium allow it to mimic iron in biological systems, which may facilitate its uptake by cancer cells while minimizing effects on healthy tissues .
- Safety Profile : Compared to platinum-based chemotherapeutics, ruthenium compounds often exhibit a lower toxicity profile, making them promising candidates for further development in cancer therapy .
Q & A
Q. What analytical techniques are recommended for quantifying ruthenium content and ligand stoichiometry in RuCl₃·xH₂O derivatives?
- Methodological Answer : Inductively coupled plasma mass spectrometry (ICP-MS) quantifies Ru content, while elemental analysis (EA) or X-ray crystallography determines ligand ratios. For example, EA of [RuCl₃(terpyridine)]⁺ derivatives confirmed a 1:1 Ru:ligand ratio .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
